2,7-Bis(2-imidazolinyl)carbazole

Description

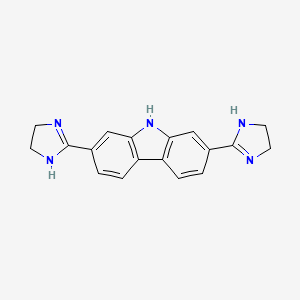

2,7-Bis(2-imidazolinyl)carbazole is a carbazole-based compound functionalized with two imidazoline groups at the 2- and 7-positions of the carbazole core. Carbazole derivatives are widely studied for their optoelectronic properties, including luminescence, charge transport, and stability, making them valuable in organic light-emitting diodes (OLEDs), solar cells, and thermoelectric devices . The substitution of imidazoline groups introduces additional nitrogen-rich heterocycles, which enhance electron-donating capabilities and intermolecular interactions. This structural design is critical for tuning electronic properties such as bandgap, frontier molecular orbital (FMO) energy levels, and solid-state packing efficiency .

Properties

CAS No. |

200205-81-8 |

|---|---|

Molecular Formula |

C18H17N5 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2,7-bis(4,5-dihydro-1H-imidazol-2-yl)-9H-carbazole |

InChI |

InChI=1S/C18H17N5/c1-3-13-14-4-2-12(18-21-7-8-22-18)10-16(14)23-15(13)9-11(1)17-19-5-6-20-17/h1-4,9-10,23H,5-8H2,(H,19,20)(H,21,22) |

InChI Key |

RJEMZGQNRXWBLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=NCCN5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-imidazolinyl)carbazole typically involves the following steps:

Starting Material: The synthesis begins with carbazole, a nitrogen-containing aromatic heterocycle.

Bromination: Carbazole is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Imidazolinylation: The brominated carbazole is then reacted with imidazoline derivatives under basic conditions, often using a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 2,7-Bis(2-imidazolinyl)carbazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-imidazolinyl)carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The imidazolinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imidazolinyl groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carbazole-2,7-dione derivatives.

Reduction: Formation of reduced carbazole derivatives.

Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

2,7-Bis(2-imidazolinyl)carbazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-imidazolinyl)carbazole involves its interaction with molecular targets through its imidazolinyl groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound may also participate in electron transfer processes due to the electronic properties of the carbazole core, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Key Findings :

- Electron-Donating vs. Accepting Groups: Imidazoline and pyridinyl groups in 2,7-substituted carbazoles enhance electron donation and π-conjugation compared to triarylborane acceptors (e.g., BCz), which prioritize charge transfer for luminescence . The copolymer with thiazolothiazole demonstrates balanced donor-acceptor interactions, achieving higher power conversion efficiency (PCE) in solar cells than homopolymers .

Optical Properties :

- BCz exhibits intense blue emission (ΦPL = 0.85) due to rigid triarylborane acceptors, whereas imidazoline-substituted carbazoles may show broader emission profiles due to conformational flexibility .

- Pyridinyl-ethynyl substituents extend conjugation, leading to red-shifted absorption (~380 nm) compared to imidazoline derivatives .

Thermoelectric and Charge Transport :

Key Findings :

- Imidazoline-functionalized carbazoles often require stringent synthetic conditions (e.g., anhydrous solvents, inert atmosphere) due to the reactivity of imidazoline groups .

- Triarylborane derivatives (e.g., BCz) and copolymers exhibit superior thermal and oxidative stability, making them more suitable for industrial processing .

Application-Specific Performance

OLED Performance :

- BCz achieves a maximum external quantum efficiency (EQE) of 8.2% in blue OLEDs, leveraging its high ΦPL.

- Imidazoline derivatives are less explored in OLEDs but show promise in sensing applications due to their H-bonding capability .

Solar Cells :

- Poly(2,7-carbazole-dithienyl thiazolothiazole) achieves PCEs >6%, attributed to broad absorption and efficient charge separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.